

Application Notes and Protocols for N-Deschlorobenzoyl Indomethacin

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Compound of Interest

Compound Name: *N-Deschlorobenzoyl indomethacin*

Cat. No.: B556491

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and experimental use of **N-Deschlorobenzoyl indomethacin**, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Product Information

Property	Value	Reference
Chemical Name	2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid	[1] [2]
Synonyms	Indomethacin EP Impurity B, De(chlorobenzoyl)indomethacin	[1]
CAS Number	2882-15-7	[1] [2]
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[1] [3]
Molecular Weight	219.24 g/mol	[1] [3]
Appearance	Light yellow to brown solid	[3]
Melting Point	161-163°C	[2]
Purity	≥95%	[3]

Safety, Handling, and Storage

N-Deschlorobenzoyl indomethacin should be handled in a laboratory setting by qualified personnel. Adherence to standard safety protocols is essential.

2.1. Hazard Identification[2]

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
- Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
- Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)[2]

- Eye Protection: Wear safety goggles with side-shields.
- Hand Protection: Wear protective gloves.
- Skin and Body Protection: Wear impervious clothing.
- Respiratory Protection: Use a suitable respirator.

2.3. Storage[2][3]

Condition	Duration
Room Temperature (Solid)	3 years
In Solvent (-20°C)	1 year
In Solvent (-80°C)	2 years

The compound is stable under recommended storage conditions.[2] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[2]

Experimental Protocols

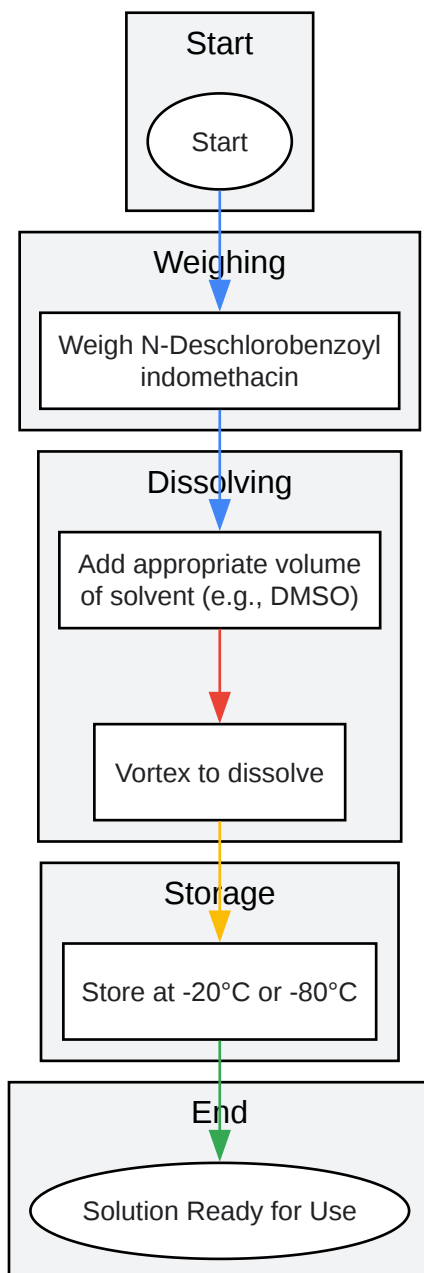
3.1. Solution Preparation

N-Deschlorobenzoyl indomethacin is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).^[4] It has limited aqueous solubility.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weigh out 2.1924 mg of **N-Deschlorobenzoyl indomethacin**.
- Add the solid to a sterile 1.5 mL microcentrifuge tube.
- Add 1 mL of high-purity DMSO.
- Vortex thoroughly until the solid is completely dissolved.
- Store the stock solution at -20°C or -80°C.

Workflow for N-Deschlorobenzoyl Indomethacin Solution Preparation

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Caption: Workflow for preparing a stock solution of **N-Deschlorobenzoyl indomethacin**.

3.2. High-Performance Liquid Chromatography (HPLC) Analysis

The following protocol is a general method for the analysis of indomethacin and its metabolites and can be adapted for **N-Deschlorobenzoyl indomethacin**.

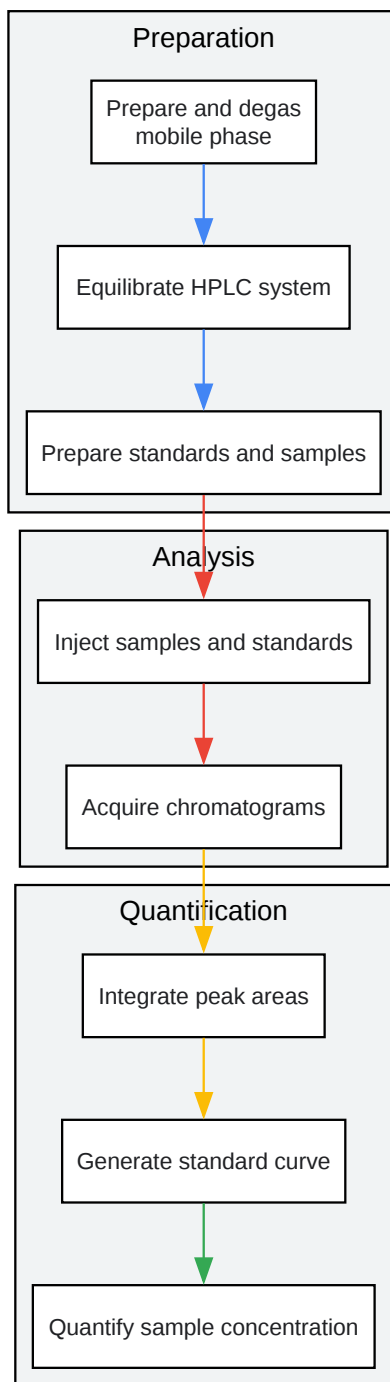
Instrumentation and Conditions:

Parameter	Specification
Column	Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) or equivalent C18 column[5]
Mobile Phase	Acetonitrile and 0.2% phosphoric acid (50:50, v/v)[5]
Flow Rate	0.6 mL/min[5]
Detection	UV at 237 nm[5]
Injection Volume	10 µL
Column Temperature	Ambient

Protocol:

- Prepare the mobile phase and degas it.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Prepare a standard curve by diluting the stock solution of **N-Deschlorobenzoyl indomethacin** to a series of known concentrations.
- Inject the standards and the samples.
- Quantify the amount of **N-Deschlorobenzoyl indomethacin** in the samples by comparing the peak areas to the standard curve.

Experimental Workflow for HPLC Analysis

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Caption: General workflow for the quantitative analysis of **N-Deschlorobenzoyl indomethacin** by HPLC.

3.3. In Vitro Cell-Based Assay (General Protocol)

This protocol provides a general framework for assessing the effects of **N-Deschlorobenzoyl indomethacin** on cultured cells. This can be adapted for various cell lines and endpoints (e.g., cytotoxicity, proliferation, signaling pathway modulation).

Materials:

- Cultured cells of interest (e.g., HL-60)
- Complete cell culture medium
- **N-Deschlorobenzoyl indomethacin** stock solution (in DMSO)
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., MTT, CellTiter-Glo®, antibodies)

Protocol:

- **Cell Seeding:** Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.
- **Treatment:** Prepare serial dilutions of **N-Deschlorobenzoyl indomethacin** in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all treatments (typically $\leq 0.1\%$). Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- **Assay:** Perform the desired assay according to the manufacturer's instructions.
- **Data Analysis:** Analyze the data and plot the results as a function of compound concentration.

Biological Activity and Signaling Pathways

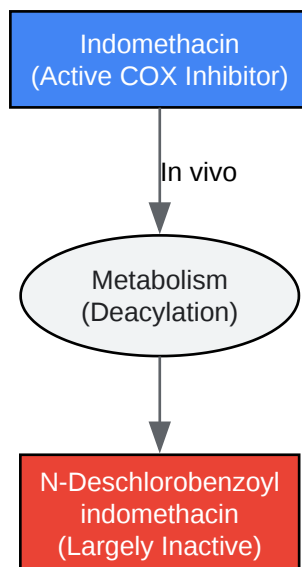
N-Deschlorobenzoyl indomethacin is a metabolite of indomethacin formed by the removal of the p-chlorobenzoyl group.[6][7] This structural change significantly reduces its pharmacological activity compared to the parent compound.[6] While indomethacin is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, **N-Deschlorobenzoyl indomethacin** is largely inactive.[6]

The parent compound, indomethacin, has been shown to influence several signaling pathways, including:

- **PKC ζ –p38–DRP1 Pathway:** Indomethacin can activate this pathway, leading to mitochondrial hyper-fission and apoptosis in gastric cancer cells.
- **Inhibition of IRF3 Nuclear Translocation:** Indomethacin can inhibit the nuclear translocation of interferon regulatory factor 3 (IRF3), thereby restraining cytoplasmic nucleic acid-stimulated immune responses.

Given that **N-Deschlorobenzoyl indomethacin** is a metabolite, it is plausible that it may be studied in the context of these pathways to understand the structure-activity relationship of indomethacin and its derivatives.

Metabolic Relationship and Activity



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Caption: Metabolic conversion of Indomethacin to **N-Deschlorobenzoyl indomethacin**.

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